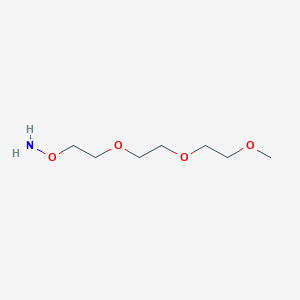
Aminooxy-PEG3-methane
Descripción general
Descripción
Aminooxy-PEG3-methane is a polyethylene glycol derivative containing an aminooxy group and a methane group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The aminooxy group is reactive with aldehydes, forming stable oxime bonds, and can form hydroxylamine linkages in the presence of a reductant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aminooxy-PEG3-methane is synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol with aminooxy and methane groups. The process typically involves the following steps:
- Activation of polyethylene glycol with a suitable leaving group.
- Reaction with an aminooxy compound to introduce the aminooxy functionality.
- Introduction of the methane group through a suitable chemical reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out under controlled temperature and pressure conditions to maintain the stability of the reactive aminooxy group .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the aminooxy group.
Reduction: In the presence of a reductant, the oxime bond formed with aldehydes can be reduced to form a hydroxylamine linkage
Substitution: The aminooxy group can react with aldehydes and ketones to form stable oxime linkages.
Common Reagents and Conditions:
Aldehydes and Ketones: React with the aminooxy group to form oxime bonds.
Reductants: Used to convert oxime bonds to hydroxylamine linkages.
Major Products Formed:
Oxime Bonds: Formed through the reaction with aldehydes.
Hydroxylamine Linkages: Formed through the reduction of oxime bonds
Aplicaciones Científicas De Investigación
Aminooxy-PEG3-methane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The primary mechanism of action of Aminooxy-PEG3-methane involves the formation of stable oxime bonds with aldehydes and ketones. This reaction is highly specific and efficient, making it ideal for bioconjugation applications. The polyethylene glycol spacer enhances the solubility and stability of the conjugated molecules, facilitating their use in various applications .
Comparación Con Compuestos Similares
- Aminooxy-PEG2-methane
- Aminooxy-PEG4-methane
- Aminooxy-PEG7-methane
Comparison: Aminooxy-PEG3-methane is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. Compared to shorter or longer polyethylene glycol derivatives, this compound offers enhanced solubility and stability, making it particularly suitable for bioconjugation and drug delivery applications .
Propiedades
IUPAC Name |
O-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO4/c1-9-2-3-10-4-5-11-6-7-12-8/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZRLQLRXOQKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



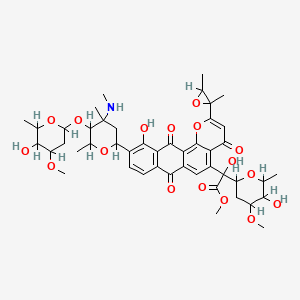

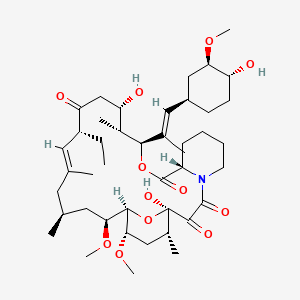


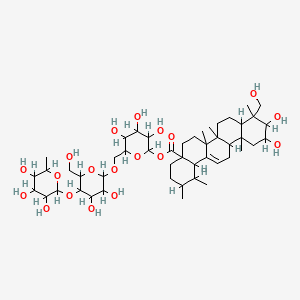
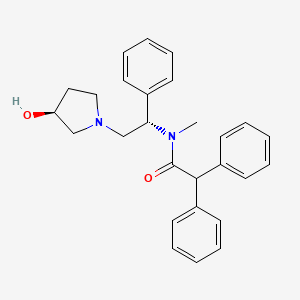



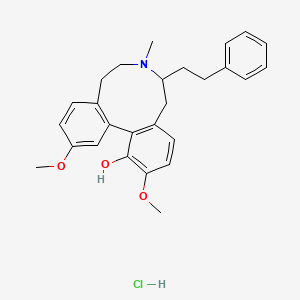

![4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole](/img/structure/B1665297.png)
